2,3-Difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
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Overview
Description
2,3-Difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is a fluorinated organic compound with the molecular formula C11H8F2O2 This compound is notable for its unique structure, which includes a cyclopropane ring fused to an indene moiety, and the presence of two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of an indene derivative followed by fluorination. The reaction conditions often require the use of strong bases and fluorinating agents under controlled temperatures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling fluorinating agents and other hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The fluorine atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2,3-Difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2,3-Difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The compound can also participate in various biochemical pathways, influencing cellular processes and metabolic functions.
Comparison with Similar Compounds
Similar Compounds
3-bromo-1,1-difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene: This compound has a similar structure but includes a bromine atom instead of a carboxylic acid group.
1-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid: This compound features a methyl group in place of one of the fluorine atoms.
Uniqueness
2,3-Difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is unique due to its specific arrangement of fluorine atoms and the cyclopropane-indene fusion. This structure imparts distinct chemical and physical properties, making it particularly valuable in research and industrial applications.
Properties
Molecular Formula |
C11H8F2O2 |
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Molecular Weight |
210.18 g/mol |
IUPAC Name |
2,3-difluoro-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid |
InChI |
InChI=1S/C11H8F2O2/c12-6-2-1-4-3-5-8(7(4)10(6)13)9(5)11(14)15/h1-2,5,8-9H,3H2,(H,14,15) |
InChI Key |
MHXWXLHUQUBDLU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C2C(=O)O)C3=C1C=CC(=C3F)F |
Origin of Product |
United States |
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